1-Azido-2-(trifluoromethoxy)benzene
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Overview
Description
1-Azido-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of an azido group (-N₃) and a trifluoromethoxy group (-OCF₃) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-2-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with sodium azide (NaN₃). For instance, starting from 2-(trifluoromethoxy)iodobenzene, the azide group can be introduced using sodium azide in a polar aprotic solvent like dimethylformamide (DMF) under mild heating conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of azide synthesis and handling apply. Industrial production would likely involve large-scale nucleophilic substitution reactions, with careful control of reaction conditions to ensure safety and yield optimization.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine (PPh₃) or lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF or other polar aprotic solvents.
Reduction: Triphenylphosphine (PPh₃) or lithium aluminum hydride (LiAlH₄).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Amines: Formed through reduction of the azido group.
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
1-Azido-2-(trifluoromethoxy)benzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Azido-2-(trifluoromethoxy)benzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications . Additionally, the trifluoromethoxy group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
- 1-Azido-4-(trifluoromethoxy)benzene
- 1-Azido-2-(trifluoromethyl)benzene
- 1-Azido-2-(difluoromethoxy)benzene
Uniqueness: 1-Azido-2-(trifluoromethoxy)benzene is unique due to the combination of the azido and trifluoromethoxy groups. The trifluoromethoxy group enhances the compound’s stability and reactivity compared to other azido-substituted benzenes . This unique combination makes it a valuable intermediate in organic synthesis and materials science.
Properties
Molecular Formula |
C7H4F3N3O |
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Molecular Weight |
203.12 g/mol |
IUPAC Name |
1-azido-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)14-6-4-2-1-3-5(6)12-13-11/h1-4H |
InChI Key |
MDHVAGISVVVEJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])OC(F)(F)F |
Origin of Product |
United States |
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